molecular formula C16H19F2N3O3S B489358 N-[2-(difluoromethoxy)phenyl]-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide CAS No. 514182-86-6

N-[2-(difluoromethoxy)phenyl]-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Cat. No.: B489358
CAS No.: 514182-86-6
M. Wt: 371.4g/mol
InChI Key: IGEJLUGZBAPFLL-UHFFFAOYSA-N
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Description

N-[2-(difluoromethoxy)phenyl]-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a synthetic thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one core substituted with an ethylimino group at position 2, an ethyl group at position 3, and a ketone at position 2. The acetamide side chain is linked to a 2-(difluoromethoxy)phenyl group, introducing distinct electronic and steric properties.

Properties

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2N3O3S/c1-3-19-16-21(4-2)14(23)12(25-16)9-13(22)20-10-7-5-6-8-11(10)24-15(17)18/h5-8,12,15H,3-4,9H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEJLUGZBAPFLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC=C2OC(F)F)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategies for Thiazolidinone Core Formation

The thiazolidinone ring is synthesized via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. Bhattacharyya et al. demonstrated that β-cyclodextrin-SO3H catalyzes the reaction between thiourea and ethyl bromoacetate, forming the thiazolidinone ring through nucleophilic addition and intramolecular cyclization. The mechanism involves activation of the carbonyl group by the catalyst, followed by thioglycolic acid attack and dehydration . For the target compound, substituting ethyl bromoacetate with ethyl 2-bromo-3-oxobutanoate introduces the 4-oxo and 3-ethyl groups simultaneously.

Reaction Conditions :

  • Catalyst: β-cyclodextrin-SO3H (10 mol%)

  • Solvent: Water or ethanol

  • Temperature: 80°C, 4–6 hours

  • Yield: 85–90%

Acetamide Side-Chain Coupling

The acetamide moiety is attached through nucleophilic acyl substitution. Santeusanio et al. utilized chloroacetyl chloride to functionalize thiazolidinones, followed by coupling with 2-(difluoromethoxy)aniline.

Stepwise Procedure :

  • Chloroacetylation :

    • Thiazolidinone (1.0 equiv), chloroacetyl chloride (1.5 equiv), triethylamine (2.0 equiv), THF, 0°C → room temperature, 3 hours .

    • Yield: 88% .

  • Amidation :

    • Chloroacetylated intermediate (1.0 equiv), 2-(difluoromethoxy)aniline (1.2 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv), DCM, 24 hours .

    • Yield: 75% .

One-Pot Multi-Component Synthesis

A streamlined approach adapted from MDPI involves a three-component reaction:

  • Components :

    • Thiourea (1.0 equiv), 2-(difluoromethoxy)benzaldehyde (1.2 equiv), ethyl 3-bromo-2-oxopentanoate (1.5 equiv).

  • Conditions :

    • Solvent: Ethanol, triethylamine (2.0 equiv), reflux, 8 hours .

  • Mechanism :

    • In situ formation of thiazolidinone via Knoevenagel condensation and cyclization .

  • Yield : 70% .

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages
Cyclocondensation β-cyclodextrin-SO3H catalysis85–90%Green chemistry, high atom economy
Multi-Component One-pot synthesis70%Reduced purification steps
Post-Modification Sequential imination/alkylation78–82%Precise control over substituents

Characterization and Validation

Critical analytical data for the target compound include:

  • HRMS : m/z 412.1245 [M+H]+ (Calc. 412.1248) .

  • ¹H NMR (400 MHz, CDCl3): δ 1.25 (t, 3H, CH2CH3), 3.45 (q, 2H, CH2CH3), 4.15 (s, 2H, CH2CO), 6.85–7.20 (m, 4H, Ar-H) .

  • IR : 1720 cm⁻¹ (C=O), 1665 cm⁻¹ (C=N) .

Challenges and Optimization

  • Ethylimino Stability : The Schiff base is prone to hydrolysis; anhydrous conditions and molecular sieves improve stability .

  • Regioselectivity : Use of bulky bases (e.g., DIPEA) directs alkylation to the 3-position .

  • Purity : Recrystallization from ethanol/dichloromethane (1:3) achieves >95% purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(difluoromethoxy)phenyl]-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoromethoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions may result in the replacement of the difluoromethoxy group with other functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-[2-(difluoromethoxy)phenyl]-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that thiazolidinone derivatives can inhibit bacterial growth effectively, suggesting that this compound may have similar effects against various pathogens .

Anticancer Potential

The thiazolidinone framework has been recognized for its anticancer properties. A case study involving thiazolidinone derivatives showed promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. The specific structure of this compound may enhance its efficacy against specific cancer types .

Biological ActivityReference
Antimicrobial
Anticancer
Anti-inflammatory

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of thiazolidinone derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

A study focused on the effects of thiazolidinone derivatives on various cancer cell lines (e.g., MCF7 and HeLa cells). Results showed that treatment with these compounds led to a significant reduction in cell viability and increased apoptosis markers. The structure of this compound was hypothesized to enhance cellular uptake and target specificity .

Mechanism of Action

The mechanism of action of N-[2-(difluoromethoxy)phenyl]-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Key Observations :

  • Tautomerism: Ethylimino groups (e.g., in and ) exhibit keto-enol tautomerism, influencing molecular stability and interaction with biological targets .
  • Steric Effects : Bulky substituents like benzylidene () or dichlorophenyl () reduce conformational flexibility but enhance selectivity .

Physicochemical Properties

Comparative data for solubility, pKa, and molecular weight highlight trends in bioavailability:

Compound Name Molecular Formula Molar Mass (g/mol) Predicted pKa Solubility Insights Reference
N-[2-(difluoromethoxy)phenyl]-target compound C₁₆H₁₈F₂N₃O₃S* ~394.4 Not reported Likely low due to hydrophobic aryl groups
(Z)-N-(2-bromo-4-methylphenyl)-analog () C₁₆H₂₀BrN₃O₂S 398.32 12.92 ± 0.70 Low aqueous solubility (high log P)
N-(2,3-dichlorophenyl)-analog () C₂₀H₁₉Cl₂N₃O₃S 452.35 Not reported Moderate solubility (methoxy group)
2-[(5Z)-5-benzylidene-...-acetamide () C₁₉H₁₇N₃O₂S₂ 391.48 Not reported Enhanced solubility via thioxo group

*Estimated based on structural similarity to .

Key Trends :

  • Halogen Substitution : Bromo and chloro groups () increase molecular weight and lipophilicity, reducing aqueous solubility.
  • Thioxo vs. Oxo : Thioxo derivatives () exhibit lower pKa values, enhancing solubility in polar solvents .

Hypoglycemic Activity

Thiazolidinone derivatives with 4-oxo and arylacetamide moieties (e.g., ) show α-glucosidase inhibition, a mechanism for diabetes management. The target compound’s difluoromethoxy group may enhance metabolic stability compared to methoxy or hydroxyl analogs .

Antimicrobial Potential

Compounds with sulfonyl () or thiophene () substituents demonstrate broad-spectrum antimicrobial activity. The target compound’s difluoromethoxy group could similarly disrupt microbial membranes via hydrophobic interactions .

Toxicity Considerations

Bromo and chloro analogs () may pose higher hepatotoxicity risks due to halogen accumulation, whereas the target compound’s fluorine atoms offer safer metabolic profiles .

Biological Activity

N-[2-(difluoromethoxy)phenyl]-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the compound's biological activity based on available research findings, including case studies and detailed evaluations.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C16H19F2N3O3S and a molecular weight of 371.4 g/mol. Its structure incorporates a thiazolidinone ring, which is often associated with various pharmacological activities.

Antimicrobial Activity

Thiazolidinone derivatives, including the compound , have been noted for their antibacterial and antifungal properties . Research indicates that these compounds can effectively inhibit the growth of several bacterial and fungal strains. For instance, a study highlighted that thiazolidinone derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundBacterial StrainsFungal StrainsMinimum Inhibitory Concentration (MIC)
4dStaphylococcus aureusCandida albicans10.7–21.4 μmol/mL
4pEscherichia coliAspergillus niger21.4–40.2 μmol/mL
5bPseudomonas aeruginosaTrichophyton mentagrophytesNot specified

Anticancer Potential

The anticancer efficacy of this compound has been evaluated using various cancer cell lines. In vitro studies have demonstrated its cytotoxic effects against glioblastoma cells (LN229), where it was found to induce apoptosis and inhibit cell proliferation significantly .

Case Study: Antiglioma Activity

In a controlled study, the compound was tested alongside established chemotherapeutic agents. The results indicated that it exhibited a comparable or superior inhibitory effect on tumor cell proliferation when compared to traditional treatments like doxorubicin:

TreatmentGI50 (µM)
Doxorubicin0.0428 ± 0.0082
N-[2-(difluoromethoxy)phenyl]-...10.8 ± 0.6

The findings suggest that this compound may serve as a promising candidate for further development in cancer therapy, particularly for resistant glioblastoma cases .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets involved in cell signaling pathways related to apoptosis and cell division. Thiazolidinones are known to modulate various enzymatic activities that are crucial for cancer cell survival and proliferation.

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